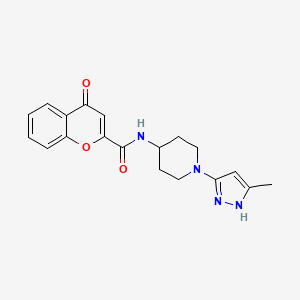

4-(3-Oxocyclobutyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

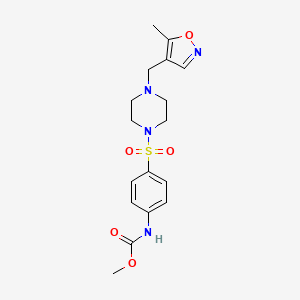

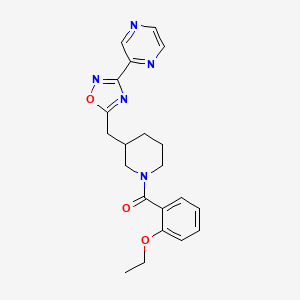

“4-(3-Oxocyclobutyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 2385911-04-4 . It has a molecular weight of 153.18 . The IUPAC name for this compound is 4-(3-oxocyclobutyl)pyrrolidin-2-one .

Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives often involves ring construction from different cyclic or acyclic precursors . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis

The InChI code for “4-(3-Oxocyclobutyl)pyrrolidin-2-one” is 1S/C8H11NO2/c10-7-1-5(2-7)6-3-8(11)9-4-6/h5-6H,1-4H2,(H,9,11) . This indicates the molecular structure of the compound.Applications De Recherche Scientifique

Enantioseparation on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases

This compound has been used in the enantioseparation of 4C-substituted pyrrolidin-2-one derivatives on polysaccharide-based chiral stationary phases with ethanol/n-hexane mobile phases . It was found that both polysaccharide chiral stationary phases show high chiral recognition ability .

Use in Macrocyclic Glycopeptide Chiral Stationary Phases

Efforts to use macrocyclic glycopeptide (vancomycin, ristocetin A, teicoplanin, and teicoplanin aglycone) chiral stationary phases under normal-phase mode for enantioseparations of 4C-substituted pyrrolidin-2-one derivatives were made . The nature of the analyzed compounds plays an important role in chiral discrimination, especially in relation to CSPs based on macrocyclic glycopeptides .

Role in the Separation of Enantiomers

The compound has been used in the separation of enantiomers, which is of great interest to the pharmaceutical industry . Biological activity of pharmaceutically important molecules is often strictly dependent on chirality .

Use in Amylose-Based Chiral Stationary Phases

The compound has been used in the separation of 4C-substituted pyrrolidin-2-one derivatives on amylose-based chiral stationary phases . The choice of the amylose-based chiral stationary phases and mobile phase composition are important factors contributing to separation .

Role in Chiral Discrimination

The structure of compounds also plays a key role in chiral discrimination . This compound has been used to study the effect of the nature of chiral stationary phase and analytes studied on enantiomer elution order, retention, and resolution .

Use in Pharmaceutical Research

The compound is used in pharmaceutical research, as more than half of pharmaceutically active ingredients are chiral . Many drugs are administrated as racemates despite the desired pharmacological activity is normally associated with only one enantiomer .

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-(3-oxocyclobutyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-1-5(2-7)6-3-8(11)9-4-6/h5-6H,1-4H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVPRZUNIIYBTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Oxocyclobutyl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B2725348.png)

![7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725349.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725351.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2725364.png)